molecular formula C22H19N3O5 B278002 3,4-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

3,4-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

Cat. No. B278002
M. Wt: 405.4 g/mol
InChI Key: QLOPKAUBDCJKAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide, also known as DMOPB, is a synthetic compound that has been extensively studied for its potential pharmacological properties. DMOPB belongs to the family of benzamides and has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant effects.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 3,4-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has also been found to induce apoptosis in cancer cells, which may be due to its ability to inhibit the activity of certain proteins involved in cell survival.
Biochemical and Physiological Effects:
3,4-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis. 3,4-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has also been found to exhibit anti-cancer effects in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, 3,4-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been found to exhibit neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

3,4-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. 3,4-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide also exhibits a wide range of biological activities, which makes it a versatile compound for studying various biological processes. However, 3,4-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide also has some limitations. It has a relatively short half-life, which means that it may not be suitable for long-term studies. In addition, 3,4-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide may exhibit off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 3,4-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide. One direction is to further explore its potential as a neuroprotective agent. Another direction is to investigate its potential as a therapeutic agent for inflammatory diseases and cancer. In addition, future studies could focus on identifying the molecular targets of 3,4-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide and elucidating its mechanism of action. Overall, 3,4-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has shown great promise as a pharmacological agent, and further research is needed to fully understand its potential.

Synthesis Methods

The synthesis of 3,4-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves the condensation of 2-methoxy-5-(2-nitrovinyl)pyridine with 3,4-dimethoxyphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reduced to the corresponding amine, which is further reacted with 2-methoxy-5-(2-bromoethyl)oxazole in the presence of a base to give 3,4-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide.

Scientific Research Applications

3,4-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has been extensively studied for its potential pharmacological properties. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant effects. 3,4-dimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has also been studied for its potential use as a neuroprotective agent.

properties

Molecular Formula

C22H19N3O5

Molecular Weight

405.4 g/mol

IUPAC Name

3,4-dimethoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C22H19N3O5/c1-27-16-8-7-14(22-25-20-18(30-22)5-4-10-23-20)11-15(16)24-21(26)13-6-9-17(28-2)19(12-13)29-3/h4-12H,1-3H3,(H,24,26)

InChI Key

QLOPKAUBDCJKAH-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC(=C(C=C4)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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